molecular formula C7H11N3O4 B14292631 Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate CAS No. 114048-98-5

Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate

Cat. No.: B14292631
CAS No.: 114048-98-5
M. Wt: 201.18 g/mol
InChI Key: VSVLABLSOPDHRZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate typically involves the reaction of ethyl acrylate with 3,5-dioxo-1,2,4-triazolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a similar structure but lacking the triazolidine ring.

    Mthis compound: A closely related compound with a methyl group instead of an ethyl group.

    Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoate: Another similar compound with a longer carbon chain.

The uniqueness of this compound lies in its specific combination of the triazolidine ring and the ester functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-2-14-5(11)3-4-10-6(12)8-9-7(10)13/h2-4H2,1H3,(H,8,12)(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLABLSOPDHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610213
Record name Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114048-98-5
Record name Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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